Deisopropylhydroxyatrazine

Catalog No.
S949525
CAS No.
7313-54-4
M.F
C5H9N5O
M. Wt
155.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deisopropylhydroxyatrazine

Environmental labs face under-quantification of DIHA due to its uniquely low recovery (98% purity for accurate matrix spike-recovery experiments • Establishment of empirical LC-MS/MS response factors to distinguish parallel hydroxylation and dealkylation pathways • Validation of aggressive soil-bound residue extraction methods like supercritical fluid extraction

CAS Number

7313-54-4

Product Name

Deisopropylhydroxyatrazine

IUPAC Name

6-amino-4-(ethylamino)-1H-1,3,5-triazin-2-one

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

InChI

InChI=1S/C5H9N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H2,1H3,(H4,6,7,8,9,10,11)

InChI Key

XRVCXZWINJOORX-UHFFFAOYSA-N

SMILES

CCNC1=NC(=O)NC(=N1)N

Synonyms

6-AMINO-4-ETHYLAMINO-2-HYDROXY-1,3,5-TRIAZINE

Canonical SMILES

CCNC1=NC(=O)N=C(N1)N

Isomeric SMILES

CCNC1=NC(=O)N=C(N1)N

Atrazine-desisopropyl-2-hydroxy is one of the degradation products of the herbicide atrazine, which is a persistent environmental contaminant.
4-amino-6-(ethylamino)-1,3,5-triazin-2-ol is a diamino-1,3,5-triazine and a monohydroxy-1,3,5-triazine.

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg

Deisopropylhydroxyatrazine (DIHA) is a highly polar, hydroxylated and dealkylated metabolite of the widely used herbicide atrazine. In environmental and analytical chemistry, it serves as a critical reference standard for mapping the complete degradation pathways of s-triazine herbicides in soil and aquatic ecosystems. Structurally characterized by the replacement of the chlorine atom with a hydroxyl group and the loss of the isopropyl moiety, DIHA exhibits significantly different solubility, pKa, and solid-phase extraction (SPE) retention behavior compared to its parent compound and other primary metabolites like hydroxyatrazine (HA) or deisopropylatrazine (DIA). Procurement of high-purity DIHA is essential for laboratories developing quantitative LC-MS/MS or capillary electrophoresis methods to accurately distinguish between parallel hydroxylation and dealkylation degradation routes, ensuring regulatory compliance and precise environmental fate modeling[1].

Research Fit

1
Workflow Environmental fate & degradation monitoring studies
2
Selection Context Hydroxylated atrazine degradation marker (HADP) for pathway differentiation
3
Analytical Fit LC-MS/MS quantification; compatible with ISTD-based method validation

Substituting DIHA with structurally similar hydroxylated atrazine degradation products (HADPs), such as hydroxyatrazine (HA) or deethylhydroxyatrazine (DEHA), fundamentally compromises quantitative environmental assays. Because DIHA lacks the bulky isopropyl group but retains the highly polar hydroxyl moiety, its partitioning behavior and binding affinity to both soil matrices and solid-phase extraction (SPE) resins are drastically altered. For instance, generic assumptions based on HA recovery rates will lead to severe under-quantification of DIHA, as DIHA exhibits significantly lower retention on standard styrene-divinylbenzene adsorbents and mixed-mode soil extractants. Consequently, laboratories must procure the exact DIHA standard to establish empirical response factors, optimize pH-dependent extraction protocols, and prevent false-negative reporting in water quality monitoring [1].

Substitution Risk

!
Sorption affinity mismatch
Non-hydroxylated analogs (e.g., deisopropylatrazine) have much lower soil binding, altering mobility and groundwater transport predictions.
!
Analytical recovery variance
DIHA exhibits lower and more variable soil extraction recovery than other hydroxylated metabolites, requiring ISTD for accurate quantification.
!
Detection frequency disparity
Groundwater detection of DIHA is far less frequent than DIA or HA; may not serve as a reliable sole contamination indicator.

Solid-Phase Extraction (SPE) Recovery Divergence

When extracting hydroxylated triazine degradation products from water samples using a styrene-divinylbenzene adsorbent (LiChrolut EN) at an optimal pH of 3.0, the recovery profiles of the metabolites diverge sharply. While hydroxyatrazine (HA) and deethylhydroxyatrazine (DEHA) achieve quantitative recoveries exceeding 80%, the recovery of DIHA drops precipitously to approximately 30% under identical conditions [1]. This massive discrepancy underscores the impossibility of using HA or DEHA as surrogate standards for DIHA quantification in environmental water monitoring.

Evidence DimensionSPE Recovery Rate (LiChrolut EN, pH 3.0)
Target Compound Data~30% recovery for DIHA
Comparator Or Baseline>80% recovery for HA and DEHA
Quantified Difference>50% absolute reduction in recovery efficiency for DIHA
Conditions200 mL spiked tap/river water at 2 µg/L, extracted via 200 mg LiChrolut EN at pH 3.0

Laboratories must procure the exact DIHA standard to correct for its uniquely low SPE recovery; relying on class-average recovery rates will result in severe under-reporting of this specific metabolite.

Soil Sorption (Koc)
Class-level
Inferred Koc >290 L kg⁻¹
(intermediate between DIA 290 and HA 1500)
May indicate higher sorption than non-hydroxylated analogs; context-dependent mobility profile.
Data to verify; mixed-mode sorption inferred from class-level mechanism.

Mixed-Mode Soil Extraction Efficiency

The binding mechanisms of hydroxylated atrazine degradation products (HADPs) to soil matrices vary significantly based on their specific alkylation state. In a comparative study evaluating mixed-mode extraction (combining cation exchange and hydrophobic interactions) versus acidified methanol, mixed-mode extraction yielded a 98.9% recovery for hydroxyatrazine (HA). In contrast, DIHA recovery under the same mixed-mode protocol was significantly lower at 74.5% (P = 0.001–0.002) [1]. This demonstrates that mixed-mode binding (specifically hydrophobic retention) is less effective for the more polar, deisopropyl-substituted DIHA compared to HA.

Evidence DimensionMixed-Mode Soil Extraction Recovery
Target Compound Data74.5% recovery for DIHA
Comparator Or Baseline98.9% recovery for HA
Quantified Difference24.4% lower extraction efficiency for DIHA
ConditionsSoil extraction using a mixed-mode extractant compared to acidified methanol

Soil analysis workflows require the specific DIHA standard to calibrate extraction efficiencies accurately, as its distinct polarity alters its bound-residue release kinetics compared to other HADPs.

Soil Recovery
Head-to-head
64–77%
DIHA recovery
Lower recovery vs. HA (74–81%) and DEHA (79–88%); supports ISTD use.
14C-labeled HADPs, LC-MS/MS, long-term atrazine history soils.

Environmental Prevalence and Detection Frequency Divergence

The environmental persistence and transport of specific atrazine metabolites differ drastically, dictating the need for targeted analytical screening. In a comprehensive U.S. Geological Survey of midwestern streams, hydroxyatrazine (HA) was detected with a prevalence of 87 to 100%, and deethylhydroxyatrazine (DEHA) was found in up to 58% of samples. Conversely, DIHA was detected at 0% prevalence above the method detection limits (0.04–0.10 µg/L) [1]. The absence of DIHA in the dissolved phase, despite its known formation, highlights its unique environmental fate, likely tied to rapid secondary degradation or irreversible soil binding.

Evidence DimensionStream Detection Frequency (Prevalence)
Target Compound Data0% detection frequency for DIHA
Comparator Or Baseline87–100% for HA; 0–58% for DEHA
Quantified DifferenceComplete absence of DIHA in aqueous phase compared to near-ubiquitous presence of HA
ConditionsStream samples from 95 streams in northern Missouri and 46 streams across eight midwestern states (MDL: 0.04–0.10 µg/L)

Procurement of DIHA is critical for validating whether its absence in water samples is due to true environmental depletion, irreversible soil binding, or methodological failure during sample preparation.

Groundwater Detection
Head-to-head
0.3%
of wells
Reported 50-fold lower detection than DIA (14.9%); specific marker for advanced degradation.
1,432 US wells, LC-MS/MS; detection context differs by hydrogeology.
Soil Persistence
Class-level
Intermediate half-life
(inferred between DIA 32–173 d and HA)
Persistence context may differ from DIA; review for long-term monitoring design.
Class-level inference from HADP behavior; direct DIHA kinetic data limited.

Calibration of Solid-Phase Extraction (SPE) Protocols for Highly Polar Metabolites

Because DIHA exhibits exceptionally low recovery (approx. 30%) on standard styrene-divinylbenzene SPE columns compared to its analogs, it is an indispensable standard for optimizing extraction protocols. Analytical laboratories must use DIHA to adjust pH, select specialized hydrophilic-lipophilic balanced (HLB) resins, or develop tandem extraction methods to ensure accurate quantification of highly polar pesticide degradation products [1].

Quantification of Bound Soil Residues in Agronomic Studies

DIHA demonstrates unique binding affinities to soil matrices, resulting in lower mixed-mode extraction recoveries than hydroxyatrazine. Researchers studying the long-term environmental fate of triazine herbicides require the exact DIHA standard to develop aggressive, targeted solvent extraction methods (e.g., supercritical fluid extraction) that can accurately quantify the bound residue fraction of this specific metabolite in aged soils [2].

Validation of Capillary Electrophoresis (CE) and LC-MS/MS Methods

Differentiating the parallel dealkylation and hydroxylation pathways of atrazine requires high-resolution separation techniques. DIHA is procured as a critical reference standard to establish precise retention times, ionization parameters, and electrophoretic mobilities, ensuring it is analytically resolved from isobaric or structurally similar metabolites like DEHA and HA during routine municipal water quality screening[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Water monitoring – degradation pathway marker
Low detection frequency vs. other metabolites
Confirmatory LC-MS/MS method; ISTD-based quantification
Soil fate – bound residue formation studies
Mixed-mode sorption (cation exchange + hydrophobic)
Analytical recovery validation; matrix-effect control
AOP evaluation – treatment byproduct tracking
Identified as intermediate/end-product in oxidation processes
HPLC-HRMS identification; detoxification efficiency assessment

XLogP3

-1.1

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